molecular formula C20H19N3O4S2 B2391677 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 540507-32-2

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2391677
M. Wt: 429.51
InChI Key: FYTBCMIWHZNNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has recently gained attention in scientific research due to its potential as a pharmacological tool.

Scientific Research Applications

Anti-Inflammatory Research

  • Results : Compound 7d exhibited significant anti-inflammatory activity, making it a promising candidate for further research .

Antimicrobial Activity

  • Results : Compounds 7c and 7d showed the most potent antibacterial activity against E. coli, S. aureus, and B. subtilis (MIC values of 6.25 µg/mL). Additionally, compounds 7a, 7b, and 7e exhibited strong antifungal activity against R. oryzae (MIC = 3.125 µg/mL) .

Heterocyclic Chemistry

  • Results : The compound’s structure and potential applications contribute to the field of heterocyclic chemistry .

Medicinal Chemistry

  • Results : The compound’s antimicrobial and anti-inflammatory properties make it relevant for drug development .

Boronic Acid Derivatives

  • Results : The compound’s boronic acid functionality may have applications in organic synthesis and medicinal chemistry .

Thiazole-Based Research

  • Results : Thiazole derivatives often exhibit interesting biological activities, and this compound contributes to the field of thiazole research .

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBCMIWHZNNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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